Tris(4-methylphenyl)silicon
Description
Tris(4-methylphenyl)silicon is an organosilicon compound characterized by a central silicon atom bonded to three 4-methylphenyl groups. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Heck coupling method, which enables the introduction of aromatic substituents onto the silicon center . For instance, tris(4-bromophenyl)methylsilane (a precursor) is synthesized via lithiation followed by reaction with trichloro(methyl)silane, yielding 90% of the product . Structural characterization using $^{1}\text{H}$ NMR reveals distinct aromatic proton resonances at δ 7.30–7.50 ppm and a methyl proton signal at δ 0.79 ppm, highlighting its electronic environment .
Properties
CAS No. |
4620-79-5 |
|---|---|
Molecular Formula |
C21H21Si |
Molecular Weight |
301.5 g/mol |
InChI |
InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
KGLQEIPZGCUAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:
SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silicon compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phenylsilane
Substituent Effects : Replacing methyl groups with methoxy (-OCH$_3$) substituents significantly alters electronic properties. The methoxy group is electron-donating, enhancing the electron density on the aromatic ring compared to methyl groups. This difference impacts reactivity in catalytic applications and photophysical behavior .
Synthesis : Synthesized at room temperature using palladium tertiary tributylphosphine and potassium phosphate as a base, contrasting with the reflux conditions (100°C) required for tris(4-methylphenyl)silicon derivatives .
Phosphine Analogues: Tris(4-methylphenyl)phosphine Selenide
Steric and Electronic Differences :
- Cone Angle : The phosphine analogue exhibits a cone angle of 161.1°, indicative of steric bulk around the phosphorus center. Silicon compounds, with longer Si–C bonds (1.87–1.89 Å vs. P–C ~1.81 Å), may exhibit reduced steric crowding .
- Bonding : The Se–P bond length (2.28 Å) in tris(4-methylphenyl)phosphine selenide contrasts with Si–C bonds (~1.88 Å), influencing coordination chemistry and catalytic activity .
Brominated Derivatives: Tris(4-bromophenyl)methylsilane
Reactivity : Bromine substituents enable further functionalization via cross-coupling reactions (e.g., Heck coupling with 4-vinylpyridine), making brominated derivatives versatile intermediates. Methyl groups, in contrast, limit such reactivity but enhance stability .
Synthetic Yield : The brominated precursor achieves a 90% yield under optimized conditions, outperforming some phosphine-based syntheses (e.g., 82–83.5% for similar intermediates) .
Symmetry and Crystal Packing
Tris(4-methylphenyl)(oxo)-phosphine hydrogen peroxide forms dimeric units with O⋯O distances of 2.765–2.774 Å due to hydrogen bonding . Silicon analogues, however, lack such strong intermolecular interactions, resulting in distinct crystal packing dominated by van der Waals forces .
Comparative Data Tables
Table 2: Structural and Steric Parameters
Key Research Findings
- Steric Effects : Silicon’s larger atomic radius reduces steric hindrance compared to phosphorus, enabling broader substrate accessibility in catalysis .
- Electronic Tuning : Methoxy and bromine substituents offer pathways to modulate electronic properties for targeted applications (e.g., OLEDs, catalysis) .
- Synthetic Efficiency : Palladium-based methods for silicon compounds achieve higher yields than traditional phosphine syntheses, emphasizing their industrial viability .
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